6-Cyano-7-azaindole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-5-7-2-1-6-3-4-10-8(6)11-7/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFBPZMOMITHLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CN2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441311 | |
| Record name | 6-Cyano-7-azaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189882-33-5 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189882-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Cyano-7-azaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 6 Cyano 7 Azaindole and Its Analogs
Strategies for the Construction of the 7-Azaindole (B17877) Ring System
The assembly of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core can be approached by forming the pyrrole (B145914) ring onto a pyridine (B92270) precursor or, alternatively, by constructing the pyridine ring from a pyrrole derivative. researchgate.netresearchgate.net
Pyrrole Ring Formation from Pyridine Derivatives
The construction of a pyrrole ring fused to a pyridine core is a common strategy for synthesizing 7-azaindoles. cdnsciencepub.com This approach adapts classical indole (B1671886) syntheses, though the electron-deficient nature of the pyridine ring can present challenges, sometimes rendering these methods inefficient. uni-rostock.deuni-rostock.de
Key methods include:
Fischer Indole Synthesis : This method is rarely used for azaindoles due to the electron-deficient character of the pyridine ring, which is unfavorable for the required atlanchimpharma.comatlanchimpharma.com-sigmatropic rearrangement step. uni-rostock.deuni-rostock.de
Bartoli Indole Synthesis : This method has been used to prepare azaindoles, such as 7-bromo-6-azaindole, by reacting a nitropyridine with vinylmagnesium bromide. atlanchimpharma.com However, it often suffers from low yields and requires a large excess of the Grignard reagent. uni-rostock.de
Madelung Synthesis : This is a more successful method for 7-azaindoles, involving the intramolecular cyclization of an N-acyl-ortho-toluidine. A modified Madelung synthesis provides a good yield of the parent 7-azaindole. cdnsciencepub.com
Leimgruber-Batcho Synthesis : This two-step sequence, involving the formation of an enamine from an ortho-nitrotoluene followed by reductive cyclization, has been successfully applied to the large-scale synthesis of 7-azaindole intermediates. atlanchimpharma.com
Palladium-Catalyzed Cascade Reactions : Modern approaches utilize palladium catalysis to construct the pyrrole ring. A notable example is the cascade C−N cross-coupling/Heck reaction between amino-o-bromopyridines and alkenyl bromides, which provides a direct route to various substituted azaindoles, including the 7-azaindole isomer. unl.pt Other palladium-catalyzed methods, such as those based on Sonogashira, Larock, Lautens, and Cacchi reactions, have also been developed, though they may have limitations regarding regioselectivity and substrate scope. unl.pt
Reissert-type Reactions : This approach has also been successfully applied to the synthesis of the 7-azaindole skeleton. researchgate.netcdnsciencepub.com
Pyridine Ring Formation from Pyrrole Derivatives
An alternative, though less exploited, strategy involves the formation of the six-membered pyridine ring onto a pre-existing pyrrole building block. atlanchimpharma.com This approach often relies on the cyclocondensation of suitably substituted aminopyrroles.
Key methods include:
Condensation with 1,3-Dicarbonyl Equivalents : A convenient route to the 7-azaindole core involves the regioselective cyclocondensation of N-protected 2-aminopyrroles with 1,3-dicarbonyl compounds or their synthetic equivalents. atlanchimpharma.com For instance, the reaction of N-tert-butyl-2-amino-4-cyanopyrrole with 1,1,3,3-tetramethoxypropane (B13500) in the presence of an acid catalyst yields a 7-azaindole derivative on a multi-kilogram scale. atlanchimpharma.com
[3+3] Annulation : This approach involves the reaction of an aminopyrrole, which provides a nitrogen atom and two carbons, with a three-carbon synthon containing two electrophilic centers. uni-rostock.de Various synthons like 1,1,3,3-tetramethoxypropane have been used effectively. uni-rostock.de The versatility of 5-amino-1-substituted-1H-pyrrole-3-carbonitriles as building blocks has been demonstrated in forming a variety of 7-azaindole derivatives. uni-rostock.deuni-rostock.de
Multicomponent Reaction Approaches for Azaindole Core Synthesis
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules like 7-azaindoles in a single step from three or more starting materials. rhhz.netresearchgate.net This strategy is highly valued for its efficiency and for building molecular diversity. researchgate.netacs.org
An efficient one-pot, three-component cyclocondensation has been developed for the 7-azaindole framework. researchgate.netacs.org This reaction involves:
N-substituted 2-amino-4-cyanopyrroles
Various aldehydes
Active methylene (B1212753) compounds
The reaction, typically conducted in refluxing ethanol (B145695) or acetic acid, can yield highly substituted 7-azaindole derivatives. researchgate.netacs.org The choice of the active methylene compound determines the final structure; for example, using Meldrum's acid, benzoylacetonitrile, or malononitrile (B47326) leads to highly functionalized 7-azaindoles. researchgate.netacs.org A catalyst- and solvent-free three-component Mannich-type reaction between 7-azaindole, aromatic aldehydes, and heterocyclic amines has also been reported for the synthesis of 7-azagramine analogues. rhhz.net
Cascade and Domino Reactions in Azaindole Assembly
Cascade and domino reactions offer an efficient pathway to the azaindole nucleus by combining multiple bond-forming events in a single synthetic operation without isolating intermediates. beilstein-journals.orgutoronto.ca These processes are atom-economical and can rapidly generate molecular complexity from simple precursors.
Notable examples include:
Palladium-Catalyzed Cascade C−N Cross-Coupling/Heck Reaction : This method provides a straightforward synthesis of substituted 4-, 5-, 6-, and 7-azaindoles from readily available amino-o-bromopyridines and alkenyl bromides. unl.pt The reaction proceeds via an initial Buchwald-Hartwig amination, forming an enamine intermediate in situ, which then undergoes an intramolecular Heck reaction to close the pyrrole ring. unl.pt
Domino Reactions of 2-Fluoro-3-methylpyridine (B30981) : A novel one-pot method for synthesizing 2-aryl-7-azaindoles involves the domino reaction of 2-fluoro-3-methylpyridine with arylaldehydes. nsf.govresearchgate.net The chemoselectivity of this reaction is dependent on the counterion of the alkali-amide base used, with KN(SiMe3)2 favoring the formation of 7-azaindoles. nsf.gov This approach streamlines the synthesis by avoiding the need for stoichiometric oxidants. nsf.gov
Site-Specific Functionalization and Derivatization Towards 6-Cyano-7-azaindole
While building the core is one approach, direct functionalization of the 7-azaindole scaffold is another critical strategy. However, the regioselective functionalization of the electron-deficient pyridine ring presents a significant challenge. thieme-connect.com
Regioselective Introduction of the Cyano Group at Position 6
The introduction of a cyano group at the C6 position of the 7-azaindole ring is a key step in the synthesis of the target compound. Direct functionalization at this position is not straightforward and often requires specific activation strategies.
A primary and effective method for this transformation is the Reissert-Henze reaction . This reaction proceeds via the N-oxide of 7-azaindole. thieme-connect.compitt.edu The general sequence is as follows:
N-oxidation : 7-azaindole is first oxidized to 7-azaindole-N-oxide.
Activation : The N-oxide is activated, for example, by O-methylation. researchgate.net
Nucleophilic Attack : The activated intermediate then reacts with a cyanide nucleophile (e.g., from trimethylsilyl (B98337) cyanide or potassium cyanide), which attacks the C6 position, followed by rearomatization to yield this compound. thieme-connect.comresearchgate.net
This one-pot procedure starting from the 7-azaindole-N-oxide has been shown to be a practical and efficient route for synthesizing a variety of 6-substituted 7-azaindoles, including the 6-cyano derivative. researchgate.net Another reported synthesis involves the addition of an organomagnesium compound to the 6-cyano precursor, which itself is prepared via methods like the Reissert-Henze reaction, to generate other C6-functionalized derivatives. thieme-connect.comthieme-connect.com
The table below summarizes a selection of reaction conditions for the synthesis of 7-azaindole derivatives.
| Reaction Type | Starting Materials | Reagents & Conditions | Product Type |
| Pyridine Ring Formation | N-tert-butyl-2-amino-4-cyanopyrrole, 1,1,3,3-tetramethoxypropane | p-TsOH, Toluene, reflux | 7-Azaindole derivative |
| Multicomponent Reaction | N-substituted 2-amino-4-cyanopyrrole, Aldehyde, Active Methylene Compound | Ethanol or Acetic Acid, reflux | Highly substituted 7-azaindole |
| Cascade Reaction | Amino-o-bromopyridine, Alkenyl bromide | Pd2(dba)3, XPhos, t-BuONa | Substituted 7-azaindole |
| Domino Reaction | 2-Fluoro-3-methylpyridine, Arylaldehyde | KN(SiMe3)2, iPr2O, 110°C | 2-Aryl-7-azaindole |
| Regioselective Cyanation | 7-Azaindole-N-oxide | 1. O-methylation; 2. Cyanide source | This compound |
Direct C-H Cyanation Methodologies
Direct C-H cyanation represents a highly atom-economical and efficient strategy for synthesizing cyanated arenes and heterocycles. Transition-metal-catalyzed C-H cyanation has emerged as a powerful alternative to traditional methods that often require pre-functionalized substrates. acs.org For the 7-azaindole scaffold, this approach allows for the direct installation of a cyano group at specific positions, bypassing multiple synthetic steps.
Recent research has demonstrated the use of transition metals like Rhodium(III) for such transformations. An efficient Cp*Rh(III)-catalyzed bis-cyanation of arylimidazo[1,2-α]pyridines using N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) as a cyanating agent highlights the potential of this catalysis. acs.org The reaction proceeds via a nitrogen-directed ortho double C–H activation, showcasing high selectivity and tolerance for various functional groups. acs.org While this specific example is on a related heterocycle, the underlying principle of directed C-H activation is applicable to the azaindole system. For instance, ruthenium-catalyzed ortho-aryl C-H monocyanation of N-aryl-7-azaindoles has been successfully developed, indicating that regioselective cyanation of the azaindole core is achievable. acs.orgresearchgate.net
Key features of a representative Rh(III)-catalyzed cyanation reaction are summarized below:
Table 1: Representative Conditions for Rh(III)-Catalyzed C-H Cyanation| Component | Reagent/Condition | Purpose |
|---|---|---|
| Substrate | Imidazo[1,2-α]pyridine derivatives | Heterocycle for cyanation |
| Cyanating Agent | NCTS | Electrophilic cyanide source |
| Catalyst | [RhCp*Cl₂]₂ (5 mol %) | C-H activation catalyst |
| Additive | AgSbF₆ (40 mol %) | Halide scavenger/activator |
| Base | NaHCO₃ (50 mol %) | Base |
| Solvent | DCE | Reaction medium |
| Temperature | 120 °C | To drive the reaction |
This table is based on a methodology for a related heterocyclic system, demonstrating the conditions for direct C-H cyanation. acs.org
Transformation of Pre-existing Functional Groups at C6
A more traditional yet robust route to this compound involves the transformation of a pre-existing functional group at the C6 position. Halogens, such as chloro or bromo, are common precursors for the introduction of a cyano group via nucleophilic substitution, often catalyzed by a transition metal.
For example, 6-chloro-7-azaindole can be converted to this compound. atlanchimpharma.com This transformation is a standard procedure in heterocyclic chemistry, typically employing reagents like copper(I) cyanide (CuCN) or zinc cyanide (Zn(CN)₂) with a palladium catalyst in a polar aprotic solvent like DMF or NMP. The 6-halo-7-azaindole precursors themselves can be synthesized through various means, including ring-closure of appropriately substituted pyridine derivatives. thieme-connect.com Another method involves the direct introduction of halogen groups onto the 7-azaindole ring via a Reissert-Henze type reaction, which can then be displaced by a cyanide nucleophile. thieme-connect.comresearchgate.net
Palladium-Catalyzed Cross-Coupling Strategies for 6-Substitution
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic compounds, including the 7-azaindole nucleus. atlanchimpharma.comrsc.org These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds at the C6 position, providing access to a wide array of 6-substituted-7-azaindole analogs.
Starting from 6-halo-7-azaindoles (e.g., 6-bromo or 6-chloro derivatives), various coupling reactions can be employed:
Suzuki Coupling: Reaction with aryl- or heteroaryl-boronic acids introduces diverse aromatic substituents. For instance, 6-chloro-7-azaindole reacts with phenyl- and 2-furanyl-boronic acids to yield the corresponding 6-aryl derivatives. atlanchimpharma.com
Sonogashira Coupling: This reaction with terminal alkynes is used to install alkynyl groups at the C6 position. atlanchimpharma.com
Heck Coupling: The coupling of 6-bromo-7-azaindole with alkenes provides access to 6-alkenyl-7-azaindoles. atlanchimpharma.com
C-N Coupling (Buchwald-Hartwig Amination): Efficient procedures for the amination of unprotected 6-chloro-7-azaindole with a variety of primary and secondary amines have been developed using specialized palladium precatalyst systems. nih.gov
A notable innovation is the cascade C–N cross-coupling/Heck reaction of alkenyl bromides with amino-o-bromopyridines, which provides a direct synthesis of various substituted azaindole isomers, including 6-substituted-7-azaindoles. acs.orgnih.gov
Reactivity of N-Oxide Derivatives in C6-Functionalization
The formation of a 7-azaindole N-oxide derivative is a key strategy to activate the electron-deficient pyridine ring towards functionalization, particularly at the C4 and C6 positions. thieme-connect.comuni-muenchen.de The N-oxide enhances the electrophilicity of the pyridine ring and can direct regioselective reactions.
One powerful application is the Reissert-Henze reaction. Treatment of 7-azaindole N-oxide with a reagent like benzoyl chloride in the presence of a cyanide source (e.g., trimethylsilyl cyanide) can lead to the introduction of a cyano group at the C6 position. researchgate.net A one-pot reaction starting from the N-oxide m-chlorobenzoic acid salt involves selective O-methylation followed by a base-catalyzed reaction with cyanide to furnish this compound. researchgate.net
Furthermore, the N-oxide intermediate facilitates palladium-catalyzed direct C-H arylation at the C6 position. mdpi.comrsc.org Using Pd(OAc)₂ as a catalyst with appropriate ligands and additives, N-methyl 7-azaindole N-oxide can be regioselectively coupled with a variety of aryl bromides to yield 6-aryl-7-azaindoles. mdpi.com The N-oxide can also be used to facilitate electrophilic chlorination at C6, which provides a precursor for further transformations. acs.org
Table 2: C6-Arylation of N-Methyl 7-Azaindole N-Oxide
| Aryl Bromide Substituent | Yield (%) |
|---|---|
| 4-Methyl | 87 |
| 4-Methoxy | 81 |
| 4-Bromo | 69 |
| 4-Fluoro | 76 |
| 4-(Trifluoromethyl) | 46 |
Data from a study on Pd-catalyzed direct arylation of the pyridine N-oxide ring. mdpi.com
Organometallic Reagent-Mediated Syntheses
Organometallic reagents, particularly organolithium and organomagnesium compounds, are pivotal in the synthesis and functionalization of the 7-azaindole scaffold. While direct C6-lithiation is challenging, these reagents are used in key transformations.
One described strategy involves the addition of an organomagnesium compound to the this compound precursor to generate 6-acylated 7-azaindoles. thieme-connect.comthieme-connect.com For example, treatment of this compound with phenylmagnesium bromide (PhMgBr) in THF yields 6-benzoyl-7-azaindole after acidic workup. thieme-connect.comuni-muenchen.de This method allows for the introduction of a diverse range of acyl substituents onto the C6 position of the azaindole core, starting from the cyano-functionalized intermediate. thieme-connect.comthieme-connect.com
While direct C6-metalation is not commonly reported, strategies involving halogen-lithium exchange on halo-azaindoles are used to generate organolithium intermediates for functionalizing other positions, such as C4 and C5, demonstrating the utility of this class of reagents in the broader synthesis of azaindole analogs. thieme-connect.comthieme-connect.com
Catalytic Innovations in Azaindole Synthesis
Beyond the functionalization of a pre-formed ring, significant advances have been made in the catalytic construction of the azaindole core itself, offering novel routes to substituted analogs.
Rhodium-Catalyzed Cyclization and Functionalization Reactions
Rhodium catalysis has emerged as a powerful tool for the synthesis of complex 7-azaindole derivatives through C-H activation and annulation strategies. mdpi.comnih.gov These methods often start with simpler, readily available pyridine precursors.
A notable example is the Rhodium(III)-catalyzed oxidative annulation of aminopyridines with internal alkynes. mdpi.comnih.gov This reaction proceeds via a double C-H activation process, involving an initial N-directed ortho C-H activation followed by a subsequent "roll-over" C-H activation of the heterocycle ring to construct the fused pyrrole moiety. nih.govacs.org The process demonstrates a broad substrate scope for both the aminopyridine and alkyne components, yielding complex 7-azaindole derivatives in moderate to excellent yields. nih.govacs.org Computational studies have highlighted the role of silver salt additives, which can oxidize Rh(III) intermediates to more reactive cationic species, thereby promoting key steps like C-H activation and reductive elimination. rsc.org
Furthermore, rhodium catalysis has been utilized in cascade reactions of azaindoles with diazo compounds, leading to unique π-conjugated azaindole derivatives through a double C-H activation/cyclization pathway. rsc.org These innovative catalytic cycles represent the frontier of heterocyclic synthesis, providing efficient and elegant access to functionalized 7-azaindole structures. acs.orgrsc.org
Electrochemical Synthesis Approaches for Azaindole Derivatives
Electrosynthesis is emerging as a powerful and sustainable tool in organic chemistry, offering an alternative to conventional reagent-based oxidation and reduction reactions. By using electricity as a "traceless" reagent, these methods can often be performed under mild conditions, reducing waste and avoiding the need for stoichiometric chemical oxidants or reductants. The application of electrochemical techniques to the synthesis of N-heterocycles like indoles and azaindoles has garnered significant interest.
While a direct electrochemical synthesis for this compound is not prominently documented, the feasibility of constructing the core azaindole ring system using this approach has been demonstrated. For instance, a multi-step synthesis of 4-bromo-6-azaindole has been reported, which utilizes electrochemical conditions for a key transformation. The synthesis commences from 3-nitropyridin-4-ol. This starting material is converted through an enamine intermediate to yield 4-bromo-6-azaindole.
Table 1: Electrochemical Synthesis of 4-Bromo-6-azaindole
| Starting Material | Intermediate | Product | Yield |
|---|---|---|---|
| 3-Nitropyridin-4-ol | Enamine Intermediate | 4-Bromo-6-azaindole | 83% |
This electrochemical approach highlights a modern strategy for constructing the 6-azaindole (B1212597) skeleton, which could potentially be adapted for analogs like this compound. The use of electrochemistry aligns with the principles of green chemistry, providing a sustainable pathway for the synthesis of complex heterocyclic molecules. fishersci.ca
Copper-Based Catalysis for C-H Activation
Copper-catalyzed reactions have become a cornerstone of modern organic synthesis due to the low cost, low toxicity, and versatile reactivity of copper. rsc.org One of the most impactful areas of its application is in C-H activation, which allows for the direct functionalization of carbon-hydrogen bonds, thereby streamlining synthetic routes by avoiding pre-functionalization steps.
The 7-azaindole nucleus is a particularly suitable substrate for directed C-H activation. The nitrogen atom of the pyridine ring can act as an intrinsic directing group, guiding the catalyst to functionalize specific C-H bonds, often on an N-aryl substituent. sioc-journal.cn This strategy has been successfully applied to the C-H amination of N-aryl-7-azaindoles. Research has demonstrated that using a copper acetate (B1210297) (Cu(OAc)₂) catalyst under an oxygen atmosphere at elevated temperatures can effectively form triarylamine derivatives through C-H activation. rsc.org This methodology exhibits broad functional group tolerance and is not significantly affected by the electronic properties of the substrates. rsc.org
Table 2: Copper-Catalyzed C-H Amination of N-Aryl-7-azaindoles
| Substrate | Catalyst | Conditions | Product Type |
|---|---|---|---|
| N-Aryl-7-azaindoles | Cu(OAc)₂ (30 mol%) | Oxygen atmosphere, 130 °C | Triarylamine derivatives |
This copper-catalyzed C-H functionalization offers a powerful and direct route for elaborating the 7-azaindole scaffold. rsc.org It represents a significant advance in creating molecular complexity from simple precursors, a strategy that is highly valuable for the synthesis of libraries of compounds based on the this compound framework for various research applications.
Mechanistic Investigations and Reaction Pathways of 6 Cyano 7 Azaindole Transformations
Elucidation of Reaction Mechanisms in Azaindole Derivatization
The derivatization of the 7-azaindole (B17877) scaffold, including 6-cyano-7-azaindole, is of significant interest due to the biological importance of this class of compounds. researchgate.netnih.gov Various synthetic strategies have been developed to functionalize the azaindole ring system.
One common approach involves the Reissert-Henze reaction, which allows for the direct functionalization of the 7-azaindole ring. nii.ac.jp This type of reaction has been successfully used for the cyanation of 7-azaindole, proceeding in a regioselective manner. nii.ac.jp The mechanism often involves the formation of a 7-azaindole N-oxide, which activates the pyridine (B92270) ring towards nucleophilic attack. nii.ac.jpgoogle.com For instance, treatment of 7-azaindole N-oxide with an acylating agent like benzoyl chloride in the presence of a cyanide source leads to the formation of 1-benzoyl-6-cyano-7-azaindole. nii.ac.jp A proposed reaction pathway suggests that the acylation of the N-oxide is followed by the addition of the cyanide nucleophile at the 6-position of the resulting intermediate, leading to a 1,2-dihydropyridine intermediate that subsequently rearomatizes. nii.ac.jp
Another strategy for derivatization involves the palladium-catalyzed Sonogashira coupling, which has been utilized to construct the 6-azaindole (B1212597) core. organic-chemistry.org This method often involves the coupling of a suitably substituted pyridine with an alkyne, followed by cyclization to form the azaindole ring.
Furthermore, intramolecular Diels-Alder reactions of oxazoles have been developed as a novel route to access 6-azaindoles. researchgate.net This pericyclic reaction proceeds through a six-membered transition state, leading to the formation of the fused heterocyclic system. researchgate.net
The functionalization of the 7-azaindole nucleus can also be achieved through the reaction of lithiated azaindole species with various electrophiles. For example, the formation of 4-lithio and 5-lithio-7-azaindole allows for the introduction of substituents at these positions by reaction with aldehydes. researchgate.net
Proton Transfer Dynamics and Tautomerism in Cyanoazaindoles
Proton transfer processes are fundamental to the chemical and photophysical properties of many nitrogen-containing heterocyclic compounds, including cyanoazaindoles. These dynamics can occur in both the ground and excited electronic states and are often influenced by the surrounding solvent environment.
Excited-State Double Proton Transfer (ES-DPT) Studies
Excited-state double proton transfer (ES-DPT) is a phenomenon observed in certain bifunctional molecules, such as dimers of 7-azaindole and its derivatives, where two protons are transferred simultaneously or sequentially along a hydrogen-bond bridge upon photoexcitation. mdpi.com This process often leads to the formation of a tautomeric species with distinct fluorescence properties.
Studies on various cyano-substituted 7-azaindole derivatives have revealed the intricate interplay between excited-state charge transfer (ESCT) and ES-DPT. For instance, in protic solvents like methanol, 3-cyano-7-azaindole (3CNAI) and 3,5-dicyano-7-azaindole undergo methanol-catalyzed ES-DPT, resulting in dual emission from both the normal and proton-transferred tautomer forms. dntb.gov.ua In contrast, 5-cyano-7-azaindole (5CNAI) does not exhibit ES-DPT in methanol; instead, it shows a single, highly efficient normal emission that is sensitive to solvent polarity, indicating the occurrence of significant ESCT. dntb.gov.ua This difference in behavior is attributed to a solvent-polarity-induced barrier for proton transfer in 5CNAI. dntb.gov.ua
The medium in which the reaction occurs plays a critical role. For 3-cyano-7-azaindole in aqueous solution, a water-catalyzed ES-DPT is observed, involving a stepwise mechanism. nih.govacs.org This begins with the formation of a cyclic hydrogen-bonded complex between one molecule of 3CNAI and one molecule of water. nih.govacs.org Following excitation, a proton tunneling reaction occurs, leading to both a normal emission band (around 355 nm) and a tautomer emission band (around 472 nm). nih.govacs.org Interestingly, in ice, 3CNAI molecules self-assemble into double-hydrogen-bonded dimers, which upon excitation, undergo a rapid ES-DPT to produce solely a tautomer emission at approximately 450 nm. nih.govacs.org
The dynamics of ES-DPT in 7-azaindole can also be studied in confined environments like the water nanopools of reverse micelles. nih.gov In such systems, the rate of proton transfer is found to be slower than in bulk water, a phenomenon attributed to the increased free energy required for the prerequisite solvation to form the necessary cyclic hydrogen-bonded complex. nih.gov
Ground-State Proton Transfer Investigations
Nucleophilic Addition and Substitution Processes
The pyridine ring of the azaindole system, being electron-deficient, is susceptible to nucleophilic attack, particularly when activated. The presence of a cyano group at the 6-position further influences the reactivity of the ring.
A key strategy for introducing substituents at the 6-position of 7-azaindole involves the use of its N-oxide. Oxidation of the pyridine nitrogen atom makes the 4- and 6-positions of the heterocyclic nucleus more susceptible to nucleophilic addition. google.com The reaction of 7-azaindole N-oxide with nucleophiles can lead to the formation of 6-substituted derivatives. nii.ac.jp For example, a one-pot synthesis of various 6-substituted 7-azaindoles has been developed through the O-methylation of 7-azaindole-N-oxide followed by a base-catalyzed reaction with a range of nucleophiles, including cyanide. researchgate.net
The this compound intermediate itself is a valuable precursor for further modifications. It can undergo organomagnesium addition to the cyano group, providing a route to introduce acyl substituents at the 6-position. researchgate.netuni-muenchen.de
Nucleophilic substitution reactions are also important for the functionalization of the azaindole core. For instance, 5-chloroindolizines, which are structurally related to azaindoles, readily undergo nucleophilic substitution at the 5-position. nih.gov In the context of azaindoles, acid-catalyzed nucleophilic heteroaromatic substitution (SNHetarH+) has been used to synthesize 7-amino-6-azaindoles from 7-chloro-6-azaindoles. enamine.net The proposed mechanism involves the protonation of the pyridine nitrogen, which is a key step in activating the substrate towards nucleophilic attack by amines. enamine.netresearchgate.net
Computational and Theoretical Studies on 6 Cyano 7 Azaindole Systems
Electronic Structure and Spectroscopic Property Prediction
The electronic and spectroscopic properties of 7-azaindole (B17877) derivatives are a key focus of theoretical investigations. The introduction of a cyano (-C≡N) group, a strong electron-withdrawing group, at the 6-position of the 7-azaindole core is predicted to significantly influence its electronic distribution and, consequently, its interaction with light and other molecules.
Density Functional Theory (DFT) for Ground State Analysis
These calculations for the broader class of 7-azaindole derivatives are often performed using hybrid functionals, such as B3LYP, in combination with basis sets like 6-31G* or 6-311+G*. researchgate.net For 6-Cyano-7-azaindole, DFT would be used to understand how the cyano group alters the geometry of the fused pyrrole (B145914) and pyridine (B92270) rings compared to the parent 7-azaindole molecule. The theory also provides other critical ground-state electronic properties, including dipole moment and the distribution of electrostatic potential, which are vital for predicting intermolecular interactions.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
To understand how this compound behaves upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. rsc.org TD-DFT is used to calculate the energies of electronic excited states, which allows for the prediction of UV-Vis absorption spectra. researchgate.net
For related cyano-substituted 7-azaindole compounds, TD-DFT studies have been employed to investigate excited-state phenomena such as charge transfer and proton transfer. acs.orgnih.gov These studies demonstrate that the presence and position of the cyano group can dramatically alter the electron density distribution in the excited state compared to the ground state. acs.org For this compound, TD-DFT calculations would predict the vertical excitation energies and oscillator strengths, corresponding to the molecule's absorption bands. This method is also essential for investigating the nature of excited states (e.g., n→π* or π→π* transitions) and their potential decay pathways, such as fluorescence. researchgate.net
Analysis of Frontier Molecular Orbitals and Charge Transfer Characteristics
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability and spectroscopic properties. researchgate.net
For 7-azaindole derivatives, the cyano group's electron-withdrawing nature is known to lower the energy of the LUMO. acs.org In the case of this compound, the LUMO is expected to have significant density on the pyridine ring and the cyano group, while the HOMO would be more localized on the electron-rich pyrrole ring. rsc.org This separation of the HOMO and LUMO facilitates intramolecular charge transfer (ICT) upon photoexcitation, a property that is highly sensitive to the molecular environment. Analysis of the frontier orbitals for this compound would provide a detailed picture of its electron-accepting capabilities and how charge is redistributed during electronic transitions. acs.org
| Computational Property | Predicted Influence of 6-Cyano Group | Relevant Concepts |
| Ground-State Geometry | Alteration of bond lengths/angles in the pyridine ring. | DFT Optimization |
| Excited-State Energies | Red-shift in absorption spectra compared to 7-azaindole. | TD-DFT, Vertical Excitation |
| HOMO-LUMO Gap | Reduction of the energy gap, enhancing reactivity. | Frontier Orbital Theory |
| Charge Distribution | Increased electron density on the cyano group in the LUMO. | Intramolecular Charge Transfer (ICT) |
Molecular Dynamics and Simulation-Based Approaches
While specific MD studies on this compound are not widely available, this technique would be invaluable for understanding how the molecule interacts with water molecules or within the binding pocket of a protein. acs.orgbarbatti.org Simulations could reveal stable hydrogen-bonding patterns, the dynamics of solvent shells, and conformational changes that are crucial for processes like receptor binding or membrane permeation.
Theoretical Modeling of Reaction Energetics and Transition States
In Silico Predictions for Biological Interactions
The 7-azaindole scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in potent kinase inhibitors. researchgate.netresearchgate.net In silico methods, particularly molecular docking, are essential for predicting how these molecules might bind to biological targets like protein kinases, which are often implicated in cancer. researchgate.netijper.org
Molecular docking studies involve placing a ligand (like this compound) into the binding site of a target protein in various orientations and conformations to find the most stable binding mode. These studies predict key interactions, such as hydrogen bonds and π-π stacking, between the ligand and amino acid residues in the protein's active site. For 7-azaindole derivatives, the nitrogen on the pyridine ring and the N-H group of the pyrrole ring commonly form crucial hydrogen bonds with the "hinge region" of kinase domains. researchgate.net
For this compound, docking studies could predict its potential as an inhibitor for various kinases (e.g., PKC, TNIK, VEGFR-2) by evaluating its fit and interactions within their ATP-binding pockets. researchgate.netvulcanchem.commdpi.com The cyano group could potentially form additional hydrogen bonds or electrostatic interactions, enhancing binding affinity. These in silico predictions are a cost-effective first step in drug discovery, helping to prioritize compounds for synthesis and in vitro testing. ijper.orgacs.org
Advanced Research Applications and Pharmacological Profiling of 6 Cyano 7 Azaindole Derivatives
Targeted Therapeutic Development
Derivatives of 6-cyano-7-azaindole have demonstrated significant potential in targeted therapeutic development, particularly in the realm of kinase inhibition and oncology. The strategic incorporation of the cyano group at the 6-position of the 7-azaindole (B17877) core can modulate the molecule's electronic properties, solubility, and binding affinity to various biological targets. researchgate.netsci-hub.se
The azaindole framework is a well-established bioisostere of purine (B94841) and indole (B1671886) systems, making it an ideal candidate for targeting the ATP-binding sites of kinases. researchgate.netnih.gov The nitrogen atom within the pyridine (B92270) ring of the azaindole structure can act as a hydrogen bond acceptor, a crucial interaction for kinase binding. researchgate.net
Recent research has highlighted the potential of 7-azaindole derivatives as potent inhibitors of Cyclin-Dependent Kinase 8 (CDK8), a transcriptional regulator implicated in various cancers, including acute myeloid leukemia (AML). nih.govnih.gov In one study, a series of 42 novel 7-azaindole derivatives were synthesized and evaluated for their antitumor activity. nih.govnih.gov Compound 6 , 1-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)phenyl)-3-(m-tolyl)urea, emerged as a particularly potent inhibitor, exhibiting significant activity against AML cell lines and a strong inhibitory effect on CDK8. nih.govnih.gov
Further mechanistic studies revealed that this compound inhibits the phosphorylation of STAT5, a downstream target of CDK8, and induces cell cycle arrest at the G1 phase, ultimately leading to apoptosis in AML cells. nih.govnih.gov The diarylurea moiety was identified as a critical scaffold for CDK8 inhibition, and docking studies showed that the 7-azaindole core of compound 6 forms two hydrogen bonds with the amino acid residue Ala100 in the CDK8 active site. nih.gov
Interactive Data Table: CDK8 Inhibition by 7-Azaindole Derivatives
| Compound | Target Cancer | GI50 (MV4-11) | CDK8 IC50 |
|---|
| 6 | Acute Myeloid Leukemia | 1.97 ± 1.24 µM | 51.3 ± 4.6 nM |
The 7-azaindole scaffold has also been extensively utilized in the development of inhibitors for Dual-specificity Tyrosine Phosphorylation Regulated Kinase 1A (DYRK1A). nih.govscienceopen.com DYRK1A is a serine/threonine kinase involved in neurological disorders and cancer. scienceopen.com A type I DYRK1A inhibitor, AC15, which features a 7-azaindole core, demonstrated an IC50 value of 329 nM against DYRK1A. scienceopen.com
Building upon this, researchers designed and synthesized a series of selective macrocyclic DYRK1A/B inhibitors using AC15 as a lead compound. scienceopen.com By connecting the substituents at the 3- and 5-positions of AC15 with a linker, they created macrocyclic derivatives. scienceopen.com Compound 8 , which incorporated cyano and trifluoromethyl substitutions, showed potent inhibitory activity against both DYRK1A (IC50 = 13 nM) and DYRK1B (IC50 = 19 nM) and exhibited greater selectivity compared to its parent compound. scienceopen.com Another study described a series of 3,5-diaryl-1H-pyrrolo[2,3-b]pyridines that displayed strong, non-cytotoxic, and relatively selective inhibition of DYRK1A in vitro. researchgate.net
Interactive Data Table: DYRK1A Inhibition by 7-Azaindole Derivatives
| Compound | DYRK1A IC50 | DYRK1B IC50 | Notes |
|---|---|---|---|
| AC15 | 329 nM | - | Lead compound with a 7-azaindole core. scienceopen.com |
| 7 | 158 nM | 70 nM | Macrocyclic derivative of AC15. scienceopen.com |
| 8 | 13 nM | 19 nM | Macrocyclic derivative with cyano and trifluoromethyl substitutions. scienceopen.com |
The c-MET kinase, a receptor tyrosine kinase, is often overexpressed in various cancers, leading to increased proliferation and metastasis. nih.gov Consequently, it has become an attractive target for cancer therapy. scienceopen.com Researchers at Bristol-Myers Squibb utilized the 7-azaindole scaffold to design novel c-MET inhibitors. nih.gov One such compound, 68 , demonstrated a potent IC50 value of 2 nM. nih.govresearchgate.net The N-7 atom of the azaindole ring accepts a hydrogen bond from the hinge region of the kinase, while the N-1 atom donates a hydrogen bond. nih.gov
Another series of 7-azaindole derivatives bearing a dihydropyridazine (B8628806) moiety were synthesized and evaluated for their c-Met kinase inhibitory activity. nih.gov The most promising compound from this series, 34 , exhibited a c-Met IC50 of 1.06 nM and showed significantly increased antiproliferative activity against several cancer cell lines compared to the multi-target tyrosine kinase inhibitor, foretinib. nih.gov
Interactive Data Table: c-MET Kinase Inhibition by this compound Derivatives
| Compound | c-MET IC50 | Reference |
|---|---|---|
| 59 | 40 nM | nih.gov |
| 61 | 130 nM | nih.gov |
| 62 | 70 nM | nih.gov |
| 63 | 20 nM | nih.gov |
| 64 | 9 nM | nih.gov |
| 65 | 9 nM | nih.gov |
| 68 | 2 nM | nih.govresearchgate.net |
| 69 | 2 nM | nih.gov |
| 34 | 1.06 nM | nih.gov |
The this compound framework is a recurring motif in the discovery of new anticancer agents. researchgate.netsci-hub.se The incorporation of a nitrogen atom in the indole ring to form an azaindole confers basic properties and can modulate the molecule's ADME-tox properties. researchgate.net Several 6-azaindole (B1212597) derivatives have been reported to possess anticancer activity. researchgate.net
For instance, 6-cyano-7-methyl-1,1-(2,2-dimethyl-1,3-propylenedioxy)-5-oxo-1,2,3,5-tetrahydroindole pyridine is a key intermediate in the synthesis of 20(S)-camptothecin class anticancer drugs. google.com Furthermore, imidazoles annulated with an azaindole moiety are known for their antitumor activities. thieme-connect.com
The 7-azaindole scaffold has also been investigated for its potential anti-inflammatory properties. researchgate.net A study exploring 7-azaindole derivatives for their ability to protect pancreatic β-cells from cytokine-induced apoptosis, a process central to type 1 diabetes, identified a lead compound that demonstrated protective effects. acs.org Although not directly focused on 6-cyano derivatives, this highlights the broader potential of the 7-azaindole core in modulating inflammatory responses. Another study reported on gold(I) complexes containing 7-azaindole-based ligands that exhibited anti-inflammatory activity. researchgate.net
Dual-Specificity Tyrosine Phosphorylation Regulated Kinase 1A (DYRK1A) Inhibitors
Allosteric Modulation of Receptors (e.g., Cannabinoid Receptor 1)
Allosteric modulators bind to a site on a receptor that is different from the primary (orthosteric) binding site. This binding can alter the receptor's affinity and/or efficacy for its natural ligand.
In the context of the Cannabinoid Receptor 1 (CB1), researchers have investigated azaindole derivatives as potential allosteric modulators. nih.gov A prototypical CB1 allosteric modulator, Org27569, which is based on an indole-2-carboxamide structure, has been a focal point of these studies. nih.govwikipedia.org To explore the structure-activity relationship (SAR), scientists have substituted the indole ring of Org27569 analogs with azaindole rings. nih.gov
Specifically, the investigation of 6-azaindole and 7-azaindole rings as bioisosteres for the indole moiety in Org27569 analogs has yielded mixed results. nih.gov While the introduction of 6- and 7-azaindole did improve the aqueous solubility of the compounds, their effects on CB1 receptor binding and function varied significantly. nih.govresearchgate.net
The 7-azaindole-2-carboxamides completely lost their ability to bind to the CB1 receptor. nih.gov In contrast, the 6-azaindole-2-carboxamides, such as compounds 3c and 3d, demonstrated reduced binding affinity for the CB1 receptor compared to their indole counterparts. nih.gov However, these 6-azaindole derivatives still behaved similarly to the indole-2-carboxamides in their ability to enhance the binding of an orthosteric agonist ([3H]CP55,940) and inhibit the agonist-induced G-protein coupling, as measured by [35S]GTPγS binding assays. nih.gov These findings suggest that while the 7-azaindole ring is not a suitable replacement for the indole ring in this class of CB1 allosteric modulators, the 6-azaindole scaffold warrants further investigation. nih.gov
It is important to note that Org27569, the parent compound for these studies, acts as a negative allosteric modulator. wikipedia.org It increases the binding affinity of CB1 agonists like CP 55,940 but decreases the binding affinity of CB1 antagonists or inverse agonists such as rimonabant. wikipedia.org Despite increasing agonist binding, Org27569 ultimately behaves as an insurmountable antagonist because it reduces the efficacy of the agonist in stimulating downstream signaling pathways. wikipedia.org
DEAD-box Helicase 3 (DDX3) Inhibition Studies
DEAD-box helicase 3 (DDX3) is an ATP-dependent RNA helicase involved in various aspects of RNA metabolism. mdpi.com Its dysregulation has been implicated in the development of several types of cancer and in viral infections, making it an attractive therapeutic target. mdpi.comestranky.sk
A small molecule inhibitor named RK-33 has been developed to target DDX3. researchgate.net RK-33 is designed to bind to the ATP-binding pocket of DDX3, thereby inhibiting its helicase activity. researchgate.net This inhibition has been shown to block the proliferation of cancer cell lines and act as a radiosensitizer in lung cancer models. researchgate.net
Research has been conducted to enhance the efficacy and aqueous solubility of DDX3 inhibitors by synthesizing analogs with different substitutions. sunderland.ac.uk These efforts aim to develop more potent and selective DDX3 inhibitors for potential use as anticancer and antiviral agents. mdpi.com For instance, some ring-expanded nucleosides have demonstrated strong inhibitory activity against human DDX3 helicase. mdpi.com
In the context of neurodegenerative diseases, inhibition of DDX3 has shown neuroprotective effects. nih.gov Studies have demonstrated that the DDX3 inhibitor RK-33 can prevent the neurotoxicity induced by the HIV-1 Tat protein and cocaine by inhibiting microglia activation and the production of pro-inflammatory cytokines. nih.gov
Biochemical and Cellular Assay Methodologies
The evaluation of the pharmacological properties of this compound derivatives relies on a variety of biochemical and cellular assays.
In vitro enzyme inhibition assays are fundamental for determining the potency of a compound against a specific enzyme. For example, the inhibitory activity of 7-azaindole derivatives against cyclin-dependent kinase 8 (CDK8) was determined using an in vitro kinase assay. nih.gov The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is a key parameter obtained from these assays. nih.gov For instance, a promising 7-azaindole derivative, compound 6, exhibited an IC50 of 51.3 ± 4.6 nM against CDK8. nih.gov
Cell-based assays are crucial for assessing the effects of compounds on cellular processes like proliferation and cytotoxicity. These assays are often performed on various cancer cell lines to determine the anti-tumor potential of the compounds.
For example, the anti-proliferative activity of 7-azaindole derivatives has been evaluated against a panel of cancer cell lines, including those from colon cancer (HCT-116, SW480, HT-29) and acute myeloid leukemia (Molm-13, MV4-11). nih.gov The half-maximal growth inhibitory concentration (GI50) is a common metric used to quantify the anti-proliferative effect. nih.gov To assess the general toxicity of the compounds, their effect on non-cancerous cell lines, such as the human gastric epithelial cell line (GES-1), is also measured. nih.gov
Several types of cytotoxicity and proliferation assays are available, including:
MTT Assay: This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.
LDH Cytotoxicity Assay: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as a measure of cytotoxicity. mdpi.com
SRB Cytotoxicity Assay: The sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density based on the measurement of cellular protein content.
Resazurin Cell Viability Assay: This is a fluorometric assay that measures the metabolic activity of living cells.
XTT Cell Proliferation Assay: Similar to the MTT assay, the XTT assay is a colorimetric method for measuring cell proliferation and viability. canvaxbiotech.com
The results from these assays help in identifying compounds with potent anti-cancer activity and low toxicity towards normal cells, guiding the selection of candidates for further development. nih.gov
In Vitro Enzyme Inhibition Assays
Structure-Activity Relationship (SAR) and Rational Drug Design Approaches
The development of potent and selective drugs relies heavily on understanding the structure-activity relationship (SAR) and employing rational drug design strategies.
The 7-azaindole scaffold has been a subject of such studies, particularly in the development of kinase inhibitors. mdpi.com By systematically modifying the substituents on the azaindole ring, researchers can explore how these changes affect the compound's binding affinity and activity. nih.govnih.gov For example, in the development of CDK8 inhibitors, a series of 42 novel 7-azaindole derivatives were designed and synthesized based on rational design principles and analysis of their binding patterns. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a powerful tool for understanding the binding mode of a ligand to its target protein and for guiding the design of new inhibitors.
In the study of 7-azaindole derivatives as CDK8 inhibitors, molecular docking was used to analyze the binding mode of a potent compound (compound 6). nih.gov The analysis revealed key interactions:
The 7-azaindole core formed two hydrogen bonds with the amino acid residue Ala100. nih.gov
The benzene (B151609) ring engaged in a pi-pi stacking interaction with Phe97. nih.gov
The urea (B33335) group formed three hydrogen bonds with Glu66 and Asp173. nih.gov
These insights into the binding mode help to rationalize the observed SAR and provide a basis for designing new derivatives with improved potency and selectivity. nih.gov
Similarly, in the investigation of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike protein-hACE2 interaction, molecular docking and molecular dynamics simulations were employed. nih.gov These studies showed that a promising compound, ASM-7, could stably bind to the interface of the S1-RBD and hACE2, forming strong non-covalent interactions with key residues. nih.gov This binding was predicted to alter the structural dynamics of both proteins, thereby impeding viral entry into host cells. nih.gov
The table below summarizes some of the key findings from these research areas.
| Research Area | Key Findings |
| CB1 Allosteric Modulation | 6-azaindole is a potential bioisostere for the indole ring in Org27569 analogs, while 7-azaindole is not. nih.gov |
| DDX3 Inhibition | DDX3 is a promising target for anticancer and antiviral therapies. mdpi.com Inhibitors like RK-33 show neuroprotective effects. nih.gov |
| In Vitro Enzyme Inhibition | Assays like kinase inhibition assays are used to determine the potency (IC50) of compounds against specific enzymes. nih.gov |
| Cell-Based Assays | Cytotoxicity and proliferation assays (e.g., MTT, LDH) are used to evaluate the anti-tumor activity and toxicity of compounds in various cell lines. nih.govmdpi.com |
| SAR and Rational Drug Design | Systematic modification of the 7-azaindole scaffold helps in understanding SAR and designing more potent inhibitors. nih.gov |
| Molecular Docking | Computational docking studies reveal the binding modes of 7-azaindole derivatives with their protein targets, guiding further drug design. nih.govnih.gov |
Pharmacophore Generation and Ligand-Based Design
The this compound scaffold is a cornerstone in ligand-based drug design, a strategy that relies on the knowledge of molecules that bind to a biological target to infer a pharmacophore model. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity.
The 7-azaindole nucleus is recognized as a privileged structure and an effective bioisostere of indole and purine systems, allowing for fine-tuning of physicochemical properties such as solubility, pKa, and lipophilicity. mdpi.comnih.gov The cyano group at the 6-position often serves as a key interaction point, typically a hydrogen bond acceptor, and its inclusion can significantly enhance binding affinity and selectivity.
A prominent application of ligand-based design involving this scaffold is in the development of protein kinase inhibitors. mdpi.comnih.gov For instance, in the design of inhibitors for Cyclin-Dependent Kinase 8 (CDK8), a target in acute myeloid leukemia, a rational design approach started with known inhibitor structures. plos.org By analyzing the binding patterns of existing ligands, researchers designed a novel series of 7-azaindole derivatives, leading to the discovery of a compound with an IC₅₀ of 51.3 nM against CDK8. plos.org Docking studies of this lead compound revealed that the 7-azaindole moiety forms two crucial hydrogen bonds with the backbone of Ala100 in the kinase hinge region, validating the pharmacophore hypothesis. plos.org
Similarly, efforts to develop multi-targeted kinase inhibitors (MTKIs) have utilized the 7-azaindole core. researchgate.net Starting from a series of dual ABL/SRC inhibitors, medicinal chemists systematically modified substituents on the scaffold to expand activity to other oncogenic kinases involved in angiogenesis and tumorigenesis. researchgate.net This iterative process of synthesis and biological evaluation, guided by the evolving pharmacophore model, led to a lead candidate with a focused yet potent inhibition profile across a panel of kinases. researchgate.net
The table below summarizes the key pharmacophoric features of a designed 7-azaindole derivative targeting CDK8.
| Feature | Interacting Residue(s) | Interaction Type | Reference |
| 7-Azaindole Moiety | Ala100 | Hydrogen Bonds (x2) | plos.org |
| Urea Group | Glu66, Asp173 | Hydrogen Bonds (x3) | plos.org |
| Benzene Ring | Phe97 | π-π Stacking | plos.org |
This strategic approach, which leverages the structural and electronic properties of the this compound core, allows for the generation of highly potent and selective ligands tailored to specific biological targets.
Advanced Characterization and Analytical Techniques in Applied Research
X-ray crystallography is an indispensable tool for the definitive structural elucidation of this compound derivatives and their molecular complexes. It provides high-resolution, three-dimensional coordinates of atoms, offering unparalleled insight into binding modes, conformational changes, and key intermolecular interactions that drive biological activity. mdpi.comnih.gov This structural information is critical for validating computational models and guiding further structure-based drug design. nih.gov
In the field of kinase inhibitor development, co-crystal structures of 7-azaindole-based inhibitors bound to their target proteins have been pivotal. mdpi.comnih.gov These structures reveal the precise orientation of the inhibitor within the ATP-binding site, confirming interactions such as the hydrogen bonds between the 7-azaindole's pyridine nitrogen and pyrrole (B145914) N-H group with the kinase hinge region. nih.govplos.org
Beyond protein-ligand complexes, X-ray crystallography has been used to characterize organometallic complexes incorporating 7-azaindole ligands. For example, the technique confirmed the N1-coordination mode of 7-azaindole anions to a Gold(I) center in phosphane complexes. mdpi.com More detailed studies involving a 7-azaindoline auxiliary (a reduced form of azaindole) in copper-catalyzed asymmetric reactions have utilized crystallography to understand the origins of stereoselectivity. frontiersin.org A comparative analysis of the crystal structures of two L3/Cu(I)/amide complexes, one with and one without a 6-methoxy substituent on the 7-azaindoline ring, revealed significant differences in their coordination geometry. frontiersin.org
The table below highlights key bond angle deviations in the Cu(I) complexes, demonstrating the structural impact of the substituent as revealed by X-ray crystallography.
| Complex | ∠P1–Cu–N | ∠P2–Cu–N | Geometry Description | Reference |
| L3/Cu(I)/amide 1m (with 6-MeO) | 117.79° | 134.07° | Highly Skewed | frontiersin.org |
| L3/Cu(I)/amide 1j (without 6-MeO) | Not stated | Not stated | Less Skewed | frontiersin.org |
This precise structural data demonstrated that the 6-methoxy group induces a more skewed tetrahedral coordination, which was correlated with the observed enhancement in enantioselectivity of the catalyzed reaction. frontiersin.org Such detailed structural insights are only accessible through X-ray crystallography, making it a cornerstone of advanced chemical and pharmacological research.
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique crucial for identifying the metabolites of drug candidates, including those derived from the this compound scaffold. plos.orgcdnsciencepub.com HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) mass spectrometers, provide highly accurate mass measurements (typically with an error of <5 ppm), which allows for the confident determination of the elemental composition of parent compounds and their metabolites. cdnsciencepub.comijper.org
In drug development, understanding a compound's metabolic fate is essential for assessing its pharmacokinetic profile, stability, and potential for producing active or toxic byproducts. The metabolism of 7-azaindole derivatives has been investigated in the context of new psychoactive substances (NPS). For example, HRMS was used to study the metabolites of 5F-CUMYL-P7AICA, a synthetic cannabinoid containing a 7-azaindole core. rsc.org The major biotransformation pathways identified in human urine samples were oxidative defluorination followed by carboxylation, and monohydroxylation followed by sulfation or glucuronidation. rsc.org
Another study noted that a 7-azaindole-based influenza inhibitor, unlike its indole bioisosteres, was susceptible to metabolism by aldehyde oxidase (AO), a finding enabled by in vitro metabolic stability assays using HRMS. researchgate.net The general workflow for such studies involves incubating the parent drug with liver microsomes or hepatocytes, followed by LC-HRMS analysis to detect and identify the biotransformed products. cdnsciencepub.comrsc.org
The table below lists common metabolic transformations observed for 7-azaindole derivatives, identified using HRMS.
| Parent Compound Class | Metabolic Reaction | Analytical Technique | Reference |
| Synthetic Cannabinoid | Oxidative Defluorination | LC-QTOF-MS | rsc.org |
| Synthetic Cannabinoid | Carboxylation | LC-QTOF-MS | rsc.org |
| Synthetic Cannabinoid | Monohydroxylation | LC-QTOF-MS | rsc.org |
| Synthetic Cannabinoid | Sulfation / Glucuronidation | LC-QTOF-MS | rsc.org |
| Influenza Inhibitor | Aldehyde Oxidase Metabolism | HRMS | researchgate.net |
The precision of HRMS is indispensable for distinguishing between metabolites with very similar masses and for characterizing the complex metabolic pathways of novel this compound derivatives in preclinical development.
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful technique for studying ligand-target interactions at an atomic level, providing information on binding affinity, kinetics, and the specific parts of a ligand that are in direct contact with its receptor. While 1D NMR (¹H, ¹³C) is routinely used for the structural confirmation of synthesized this compound derivatives, advanced NMR methods are employed to probe their interactions with biological macromolecules. ijper.orgresearchgate.net
In fragment-based drug discovery (FBDD), where small, low-affinity molecules are screened as starting points for drug development, ligand-observed NMR techniques are particularly valuable. frontiersin.orgfrontiersin.org One of the most widely used methods is Saturation Transfer Difference (STD) NMR . frontiersin.orgd-nb.info In an STD-NMR experiment, selective radiofrequency saturation is applied to resonances of the large target protein. This saturation is transferred via spin diffusion to any bound ligand. When the ligand dissociates, it carries this "memory" of saturation, leading to a decrease in its NMR signal intensity. By comparing this to a spectrum without protein saturation, a difference spectrum is generated that shows signals only from the binding molecules. frontiersin.orgrsc.org The relative intensity of the signals in the STD spectrum provides a "binding epitope," highlighting which protons of the this compound derivative are in closest proximity to the protein surface. d-nb.info
Target-observed NMR methods, such as Chemical Shift Perturbation (CSP) , also known as ¹H-¹⁵N HSQC, are also used. This requires an isotopically labeled (¹⁵N) protein. Upon addition of a binding ligand, the chemical environment of amino acid residues in the binding pocket changes, causing shifts in the positions of their corresponding signals in the 2D HSQC spectrum. frontiersin.org Mapping these shifts onto the protein's structure reveals the binding site.
Studies on platinum(II) complexes with 7-azaindole ligands have used ¹⁵N NMR to determine the coordination site of the ligand to the metal center by analyzing the coordination shifts (Δδ), which is a direct measure of the electronic perturbation upon binding. researchgate.net A large downfield shift for the N7 nitrogen confirmed its role as the coordinating atom. researchgate.net These NMR techniques provide crucial data for understanding how this compound derivatives recognize and bind to their biological targets, thereby guiding the optimization of fragments into high-affinity leads.
Q & A
Basic: How can researchers optimize the synthesis of 6-Cyano-7-azaindole for reproducibility in academic settings?
Answer:
Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and rigorous purification protocols. For example, nucleophilic substitution or cross-coupling reactions involving 7-azaindole derivatives should be monitored via thin-layer chromatography (TLC) and characterized using nuclear magnetic resonance (NMR) spectroscopy to confirm substitution patterns . To ensure reproducibility:
- Document all reagent grades, solvent drying methods, and reaction timelines.
- Use high-performance liquid chromatography (HPLC) to verify purity (>95%) and quantify yields .
- Include detailed spectral data (e.g., H/C NMR, HRMS) in supplementary materials for peer validation .
Basic: What spectroscopic techniques are critical for characterizing this compound’s structural and electronic properties?
Answer:
Key techniques include:
- UV-Vis Spectroscopy : To assess electronic transitions and solvatochromic effects, particularly relevant for photophysical studies.
- Fluorescence Spectroscopy : To measure quantum yields and excited-state lifetimes, which inform applications in optoelectronics .
- FT-IR Spectroscopy : To confirm the presence of the cyano group (C≡N stretch ~2200 cm) and monitor tautomeric equilibria .
- X-ray Crystallography : For unambiguous determination of molecular geometry and intermolecular interactions in solid-state studies .
Advanced: How can computational methods elucidate the excited-state proton transfer mechanisms in this compound derivatives?
Answer:
Time-dependent density functional theory (TDDFT) and complete-active-space second-order perturbation theory (CASPT2) are effective for modeling excited-state processes. For example:
- Calculate potential energy surfaces (PES) to identify proton transfer barriers and compare concerted vs. stepwise mechanisms .
- Analyze charge-transfer states using frontier molecular orbitals (FMOs) to interpret solvent-dependent photoluminescence .
- Validate computational results against experimental fluorescence quenching data in polar solvents .
Table 1: Key Parameters for Computational Studies
| Parameter | Method (TDDFT/CASPT2) | Experimental Benchmark |
|---|---|---|
| Barrier Height (eV) | 0.25–0.35 | Fluorescence Lifetime |
| Solvent Effect | PCM Model | Solvatochromic Shift |
Advanced: What strategies resolve contradictions in reported photophysical data for 7-azaindole derivatives like this compound?
Answer: Contradictions often arise from differences in sample purity, solvent effects, or measurement techniques. Mitigation strategies include:
- Replication Studies : Reproduce experiments using identical protocols and reagent sources .
- Meta-Analysis : Compare datasets across studies using standardized metrics (e.g., quantum yield in ethanol vs. acetonitrile) .
- Error Analysis : Quantify instrumental uncertainties (e.g., fluorometer calibration) and report confidence intervals .
- Computational Validation : Cross-check experimental absorption/emission peaks with simulated spectra .
Basic: How should researchers design experiments to evaluate this compound’s applicability as a fluorescent probe?
Answer:
- Hypothesis-Driven Testing : Formulate questions using the PICO framework (Population: probe-target system; Intervention: binding interaction; Comparison: control probes; Outcome: fluorescence enhancement/quenching) .
- Control Experiments : Include unmodified 7-azaindole and solvent-only controls to isolate signal changes.
- Dynamic Range Assessment : Titrate analyte concentrations to determine detection limits and linear response ranges .
Advanced: What methodologies enable the study of this compound’s tautomerism in biological systems?
Answer:
- pH-Dependent NMR : Track tautomeric equilibria (e.g., N1-H vs. N2-H forms) in buffered solutions mimicking physiological conditions .
- Molecular Dynamics (MD) Simulations : Model interactions with biomacromolecules (e.g., DNA bases) to predict binding affinities .
- Microscopy : Use confocal fluorescence microscopy to visualize intracellular localization and tautomer-specific responses .
Basic: How can researchers ensure ethical data sharing for studies involving this compound while complying with GDPR?
Answer:
- Anonymization : Remove identifiers from datasets linked to human subjects .
- Informed Consent : Explicitly state data-sharing intentions in participant consent forms.
- Controlled Access : Use repositories with embargo periods or tiered access (e.g., Open Science Framework) .
Advanced: What experimental and theoretical approaches validate the catalytic role of this compound in organometallic reactions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
